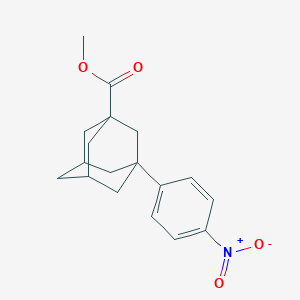

methyl 3-(4-nitrophenyl)-1-adamantanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-(4-nitrophenyl)-1-adamantanecarboxylate” is a complex organic compound. It likely contains an adamantine backbone (a type of carbon cage structure), a nitrophenyl group (a benzene ring with a nitro group), and a carboxylate ester group (a carbonyl group adjacent to an ether group) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantine, nitrophenyl, and carboxylate ester groups . The adamantine group is a rigid, three-dimensional structure, while the nitrophenyl and carboxylate ester groups are planar. These groups could have various orientations relative to each other .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the nitro group on the phenyl ring and the ester group . The nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions. The ester group could undergo reactions such as hydrolysis, reduction, and transesterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure . Factors influencing these properties could include the size and shape of the molecule, the polarity of the functional groups, and the presence of any chiral centers.Scientific Research Applications

- 3-Methyl-2-phenyl-1-substituted-indole derivatives were investigated for anti-inflammatory and analgesic effects. These compounds could potentially offer pain relief and reduce inflammation .

- In enzymatic hydrolysis experiments, methyl 3-(4-nitrophenyl)-1-adamantanecarboxylate could serve as a substrate. The release of 4-nitrophenol , a bright yellow compound formed during hydrolysis, was tracked .

Anti-Inflammatory and Analgesic Properties

Biocatalytic Hydrolysis Studies

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to define a “mechanism of action” for this compound . If this compound has biological activity, the mechanism could involve interactions with biological macromolecules (like proteins or DNA), but this is purely speculative without experimental data.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity . The nitro group can be potentially explosive under certain conditions, and both the nitro group and the ester group could be irritants. Proper safety precautions should be taken when handling this compound.

properties

IUPAC Name |

methyl 3-(4-nitrophenyl)adamantane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-23-16(20)18-9-12-6-13(10-18)8-17(7-12,11-18)14-2-4-15(5-3-14)19(21)22/h2-5,12-13H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJKKZIFUIBWPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5175438.png)

![3-[3-acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5175470.png)

![N-[2-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5175472.png)

![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5175501.png)

![2-fluoro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5175515.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5175522.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5175523.png)

![7-bromo-2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5175545.png)